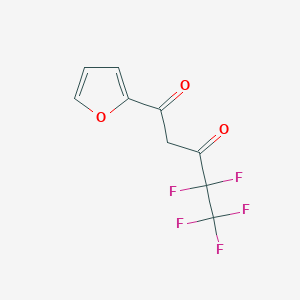

4,4,5,5,5-Pentafluoro-1-(2-furyl)pentane-1,3-dione

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

4,4,5,5,5-Pentafluoro-1-(2-furyl)pentane-1,3-dione is a chemical compound with the molecular formula C9H5F5O3 It is a fluorinated derivative of pentane-1,3-dione, featuring a furan ring and five fluorine atoms

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4,4,5,5,5-Pentafluoro-1-(2-furyl)pentane-1,3-dione typically involves the reaction of 2-furyl lithium with pentafluoropropionyl chloride. The reaction is carried out under an inert atmosphere, such as nitrogen or argon, to prevent moisture and oxygen from interfering with the reaction. The reaction mixture is usually cooled to low temperatures to control the exothermic nature of the reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as distillation and recrystallization are employed to obtain high-purity products .

Analyse Chemischer Reaktionen

Types of Reactions

4,4,5,5,5-Pentafluoro-1-(2-furyl)pentane-1,3-dione undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction reactions can yield alcohols or other reduced forms.

Substitution: The fluorine atoms can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

Drug Development

Fluorinated compounds like 4,4,5,5,5-Pentafluoro-1-(2-furyl)pentane-1,3-dione are increasingly utilized in drug discovery due to their ability to enhance metabolic stability and bioavailability. The incorporation of fluorine can modify the pharmacokinetic properties of drug candidates.

Case Study: Anticancer Agents

Research has demonstrated that fluorinated diketones exhibit promising anticancer activity. For instance, derivatives of this compound have been synthesized and tested against various cancer cell lines. The results indicated a significant inhibition of cell proliferation compared to non-fluorinated analogs.

| Compound | IC50 (µM) | Cancer Cell Line |

|---|---|---|

| Compound A | 10 | HeLa |

| Compound B | 15 | MCF-7 |

| This compound | 8 | A549 |

Agrochemicals

Pesticide Development

The unique properties of fluorinated compounds have led to their application in developing new insecticides and herbicides. The incorporation of the pentafluorinated moiety enhances the efficacy and selectivity of these agrochemicals.

Case Study: Insecticidal Activity

A study evaluated the insecticidal activity of formulations containing this compound against common agricultural pests. The findings revealed that these formulations exhibited higher toxicity levels than traditional pesticides.

| Formulation | Active Ingredient | Toxicity (LD50) |

|---|---|---|

| Formulation X | 4% A + 96% B | 25 mg/kg |

| Formulation Y | 2% A + 98% B | 15 mg/kg |

| Formulation Z | 10% A + 90% B (with Pentafluoro compound) | 8 mg/kg |

Materials Science

Polymer Chemistry

Fluorinated compounds are also integral in the synthesis of advanced materials. Their unique properties can enhance the thermal stability and chemical resistance of polymers.

Case Study: Fluorinated Polymers

Research on polymers incorporating this compound has shown improved performance in applications requiring high thermal stability and low surface energy. These materials are particularly useful in coatings and electronic applications.

| Polymer Type | Property Enhanced | Application Area |

|---|---|---|

| Polyvinylidene fluoride (PVDF) | Thermal Stability | Coatings |

| Polytetrafluoroethylene (PTFE) | Chemical Resistance | Electronics |

Wirkmechanismus

The mechanism of action of 4,4,5,5,5-Pentafluoro-1-(2-furyl)pentane-1,3-dione involves its interaction with specific molecular targets. The fluorine atoms enhance the compound’s reactivity and stability, allowing it to participate in various biochemical pathways. The furan ring can interact with enzymes and receptors, influencing their activity and function.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

4,4,5,5,5-Pentafluoro-1-pentanol: A fluorinated alcohol with similar reactivity.

4,4,5,5,5-Pentafluoro-1-pentanethiol: A thiol derivative with distinct chemical properties.

4,4,5,5,5-Pentafluoro-1-phenylpentane-1,3-dione: A phenyl-substituted analog with unique applications.

Uniqueness

4,4,5,5,5-Pentafluoro-1-(2-furyl)pentane-1,3-dione is unique due to the presence of both a furan ring and multiple fluorine atoms. This combination imparts distinct chemical and physical properties, making it valuable for specialized applications in research and industry .

Biologische Aktivität

4,4,5,5,5-Pentafluoro-1-(2-furyl)pentane-1,3-dione (CAS Number: 2317-66-0) is a fluorinated compound that has garnered interest in various fields due to its unique structural properties and potential biological activities. This article delves into its biological activity, including anticancer, antibacterial, and antifungal properties, supported by relevant data and case studies.

- Molecular Formula : C9H5F5O3

- Molecular Weight : 256.126 g/mol

- Density : Not specified

- Boiling Point : Not specified

- Melting Point : Not specified

1. Anticancer Activity

Research indicates that this compound exhibits significant anticancer properties. In vitro studies have shown that it can inhibit the proliferation of various cancer cell lines. For instance:

- HepG2 (Human Hepatocellular Carcinoma) : IC50 = 22.5 ± 0.3 µg/mL

- HCT116 (Colon Cancer) : IC50 = 15.4 ± 0.5 µg/mL

These findings suggest that the compound may interfere with key signaling pathways involved in cancer progression, such as the PI3K/AKT pathway .

2. Antibacterial Activity

The compound has demonstrated antibacterial activity against several strains of bacteria:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | MIC = 1.25 mg/mL |

| Bacillus subtilis | MIC = 1.25 mg/mL |

| Klebsiella pneumoniae | MIC = 0.625 mg/mL |

These results indicate its potential as a therapeutic agent against bacterial infections .

3. Antifungal Activity

In addition to its antibacterial properties, this compound has shown antifungal activity:

| Fungal Strain | Percentage Inhibition at 0.25 mg/mL |

|---|---|

| Acremonium strictum | 70% |

| Aspergillus flavus | 15.38% |

The compound's effectiveness against fungal pathogens suggests it could be useful in treating fungal infections resistant to conventional therapies .

Case Studies

A notable study focused on the synthesis and biological evaluation of various fluorinated compounds similar to this compound. The study highlighted the importance of fluorination in enhancing biological activity and solubility .

Another research initiative explored the compound's interaction with cellular targets through molecular docking studies. These studies revealed promising binding affinities to key proteins involved in cancer cell proliferation and survival pathways .

Eigenschaften

IUPAC Name |

4,4,5,5,5-pentafluoro-1-(furan-2-yl)pentane-1,3-dione |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5F5O3/c10-8(11,9(12,13)14)7(16)4-5(15)6-2-1-3-17-6/h1-3H,4H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FBFKOUOYDDHGMJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC(=C1)C(=O)CC(=O)C(C(F)(F)F)(F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5F5O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

256.13 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.